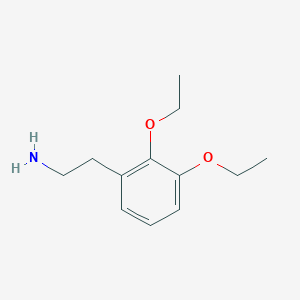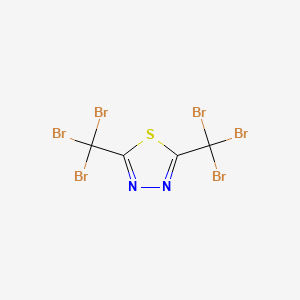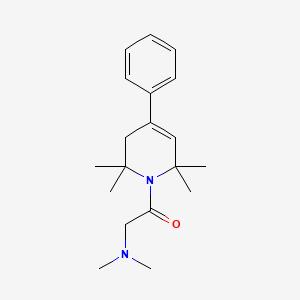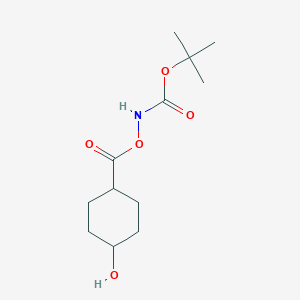![molecular formula C7H7F6NO B13946865 Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- CAS No. 50837-76-8](/img/structure/B13946865.png)
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- typically involves the reaction of 2-methyl aziridine with a trifluoromethyl-containing reagent. One common method is the reaction of 2-methyl aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-opened products: Depending on the nucleophile used, various amine, alcohol, or thiol derivatives can be formed.
Substituted products: New compounds with different functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- involves its high reactivity due to the ring strain of the aziridine ring and the electron-withdrawing effects of the trifluoromethyl groups. These properties make the compound highly reactive towards nucleophiles, leading to ring-opening reactions and the formation of new products. The trifluoromethyl groups also enhance the compound’s stability and bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine, 2-methyl-: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
Azetidine: A four-membered nitrogen-containing heterocycle with different ring strain and reactivity.
Hexafluoroisopropyl methacrylate: Contains trifluoromethyl groups but lacks the aziridine ring structure.
Uniqueness
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is unique due to the combination of the aziridine ring and trifluoromethyl groups. This combination imparts high reactivity, stability, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
50837-76-8 |
|---|---|
Formule moléculaire |
C7H7F6NO |
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-(2-methylaziridin-1-yl)-2-(trifluoromethyl)propan-1-one |
InChI |
InChI=1S/C7H7F6NO/c1-3-2-14(3)5(15)4(6(8,9)10)7(11,12)13/h3-4H,2H2,1H3 |
Clé InChI |
CQIVONYCAIRMJB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


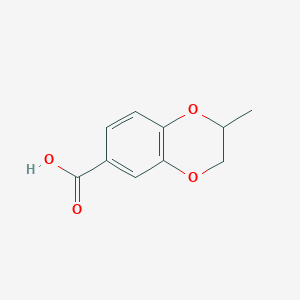
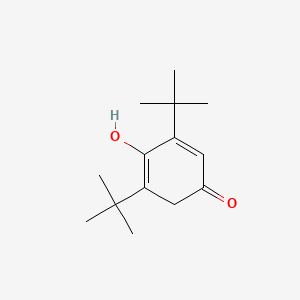
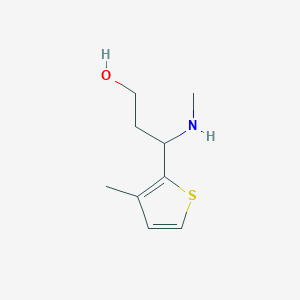
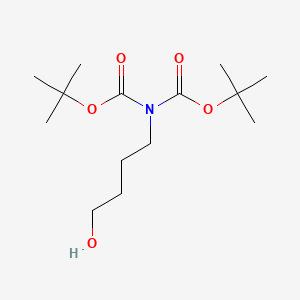
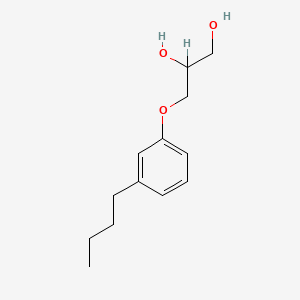
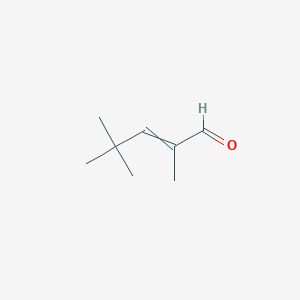
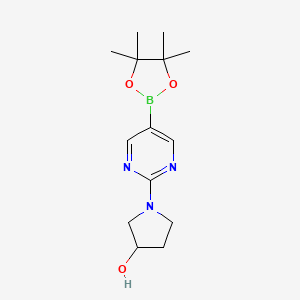
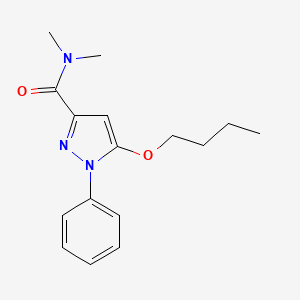
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

